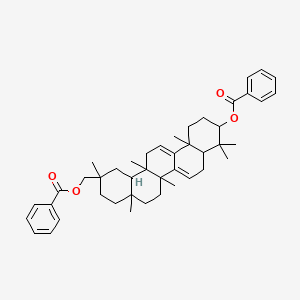
Karounidiol dibenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Karounidiol dibenzoate is a triterpene benzoate compound with the molecular formula C44H56O4 and a molecular weight of 648.91 g/mol . This compound is known for its potent inhibitory effects on Epstein-Barr virus early antigen (EBV-EA) induced by tumor promoter 12-O-tetradecanoylphorbol-13-acetate (TPA) .
Preparation Methods
Synthetic Routes and Reaction Conditions
Karounidiol dibenzoate can be synthesized through the esterification of karounidiol with benzoic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions . The reaction is carried out in an organic solvent like dichloromethane or toluene, and the product is purified through column chromatography.
Industrial Production Methods
Industrial production of this compound involves the extraction of karounidiol from the fruit of Momordica grosvenori followed by its esterification with benzoic acid. The extraction process includes solvent extraction, filtration, and concentration steps. The esterification is then performed in large-scale reactors, and the product is purified using industrial-scale chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Karounidiol dibenzoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it back to karounidiol.
Substitution: The benzoate groups can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of karounidiol.
Substitution: Formation of various acylated derivatives.
Scientific Research Applications
Karounidiol dibenzoate has several scientific research applications:
Mechanism of Action
Karounidiol dibenzoate exerts its effects through various molecular mechanisms:
Antiviral Activity: Inhibits the activation of Epstein-Barr virus early antigen (EBV-EA) by interfering with the signaling pathways induced by tumor promoters like TPA.
Hepatoprotective Effects: The presence of cucurbitane-type triterpenoids, including this compound, contributes to its hepatoprotective effects by reducing oxidative stress and inflammation in liver cells.
Comparison with Similar Compounds
Similar Compounds
5-Dehydrokarounidiol dibenzoate: Another triterpene benzoate with similar antiviral properties.
Mogroside IE: A triterpene glycoside with hepatoprotective and antioxidant properties.
Boeticol: A cucurbitane-type triterpenoid with similar bioactive properties.
Uniqueness
This compound is unique due to its dual inhibitory effects on Epstein-Barr virus and its hepatoprotective properties. Its ability to act on multiple molecular targets makes it a valuable compound for research in antiviral and liver disease treatments .
Properties
Molecular Formula |
C44H56O4 |
|---|---|
Molecular Weight |
648.9 g/mol |
IUPAC Name |
(10-benzoyloxy-2,4a,6a,9,9,12a,14a-heptamethyl-1,3,4,5,6,8,8a,10,11,12,14,14b-dodecahydropicen-2-yl)methyl benzoate |
InChI |
InChI=1S/C44H56O4/c1-39(2)34-19-18-33-32(42(34,5)22-21-36(39)48-38(46)31-16-12-9-13-17-31)20-23-44(7)35-28-40(3,24-25-41(35,4)26-27-43(33,44)6)29-47-37(45)30-14-10-8-11-15-30/h8-18,20,34-36H,19,21-29H2,1-7H3 |
InChI Key |
RTSZUVCSDUONDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CCC2(C1CC=C3C2=CCC4(C3(CCC5(C4CC(CC5)(C)COC(=O)C6=CC=CC=C6)C)C)C)C)OC(=O)C7=CC=CC=C7)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















